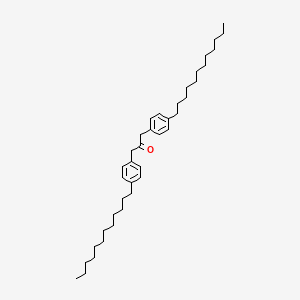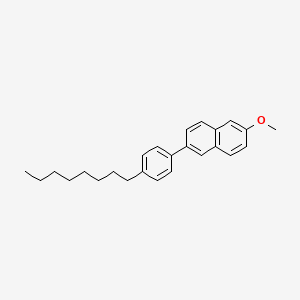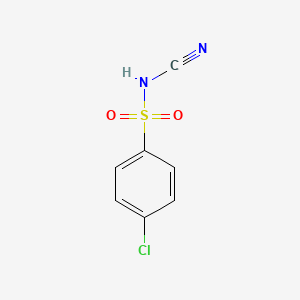
Benzenesulfonamide, 4-chloro-N-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-chloro-N-cyano- is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position and a cyano group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-chloro-N-cyano- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of benzenesulfonamide, 4-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonamide, 4-chloro-N-cyano- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products:
Nucleophilic Substitution: Substituted benzenesulfonamides.
Reduction: 4-chloro-N-aminobenzenesulfonamide.
Oxidation: 4-chloro-N-cyanobenzenesulfone.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-chloro-N-cyano- has several applications in scientific research:
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-chloro-N-cyano- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The cyano group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide: The parent compound without the chlorine and cyano substitutions.
4-Chlorobenzenesulfonamide: Similar structure but lacks the cyano group.
N-Cyanobenzenesulfonamide: Similar structure but lacks the chlorine substitution.
Uniqueness: Benzenesulfonamide, 4-chloro-N-cyano- is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .
Eigenschaften
CAS-Nummer |
325801-51-2 |
|---|---|
Molekularformel |
C7H5ClN2O2S |
Molekulargewicht |
216.65 g/mol |
IUPAC-Name |
4-chloro-N-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-1-3-7(4-2-6)13(11,12)10-5-9/h1-4,10H |
InChI-Schlüssel |
AUZYJGAHKQUWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



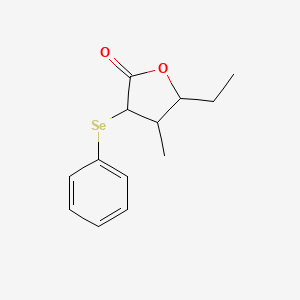

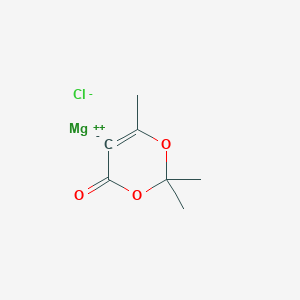
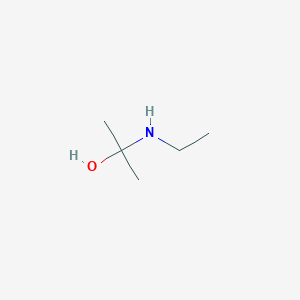
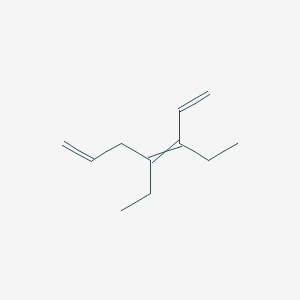

![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

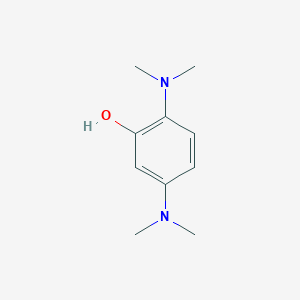
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
